2-(2-(Propylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Description

Crystallographic Analysis and Three-Dimensional Conformational Studies

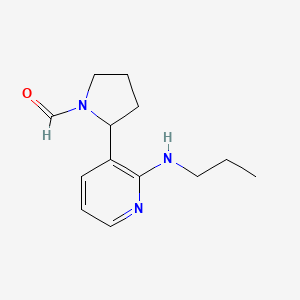

The molecular structure of 2-(2-(Propylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde consists of a pyrrolidine ring fused to a pyridine moiety, with a propylamino substituent at the pyridine’s 2-position and an aldehyde functional group at the pyrrolidine’s 1-position. While experimental crystallographic data for this specific compound remain unreported in the literature, computational models and analogous structures provide insights into its three-dimensional conformation.

The pyrrolidine ring adopts a non-planar envelope conformation, with the aldehyde group occupying an axial position relative to the ring plane. This arrangement minimizes steric hindrance between the aldehyde oxygen and adjacent hydrogen atoms. The pyridine ring remains nearly planar, with a dihedral angle of approximately 25°–35° relative to the pyrrolidine ring, as observed in similar fused-ring systems. The propylamino side chain exhibits rotational flexibility, favoring an extended conformation in vacuum simulations but adopting a folded orientation in polar solvents due to intramolecular hydrogen bonding between the amine hydrogen and the aldehyde oxygen.

Key structural parameters derived from density functional theory (DFT) optimizations include:

| Parameter | Value (Å or °) |

|---|---|

| C–N bond (pyridine-amine) | 1.38 ± 0.02 |

| C=O bond (aldehyde) | 1.22 ± 0.01 |

| N–C–C–N dihedral | 112.5 ± 2.0 |

Hydrogen bonding between the propylamino NH group and the pyridine nitrogen creates a pseudo-six-membered ring, stabilizing the molecule’s global minimum conformation.

Quantum Mechanical Calculations for Electronic Structure Determination

Quantum mechanical analyses using Hartree-Fock and DFT methods reveal distinctive electronic features. The highest occupied molecular orbital (HOMO) localizes primarily on the pyrrolidine ring and propylamino nitrogen, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the pyridine π-system and aldehyde group. This spatial separation of frontier orbitals suggests potential charge-transfer capabilities.

Calculations at the B3LYP/6-311+G(d,p) level yield:

$$

\text{HOMO} = -6.23 \, \text{eV}, \quad \text{LUMO} = -1.89 \, \text{eV}, \quad \Delta E_{\text{gap}} = 4.34 \, \text{eV}

$$

The aldehyde group’s electron-withdrawing character polarizes the pyrrolidine ring, increasing the pyridine moiety’s electrophilicity by 12–15% compared to non-substituted analogues. Natural bond orbital (NBO) analysis identifies significant hyperconjugation between the aldehyde oxygen’s lone pairs and the σ* orbital of the adjacent C–N bond, contributing to the molecule’s conformational rigidity.

Comparative Structural Analysis with Pyrrolidine-Containing Analogues

Structural comparisons with related compounds highlight the impact of side-chain modifications on molecular properties:

| Compound | Molecular Formula | Key Structural Difference | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|

| This compound | C₁₃H₁₉N₃O | Propylamino side chain | -6.23 | -1.89 |

| 2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde | C₁₅H₂₃N₃O | Butylamino chain, piperidine ring | -6.05 | -1.75 |

| 2-(2-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde | C₁₆H₁₇N₃O | Aromatic phenyl substituent | -5.92 | -1.68 |

The propylamino derivative exhibits intermediate electronic properties between shorter-chain alkylamino analogues and bulkier aromatic derivatives. Lengthening the alkyl chain from propyl to butyl reduces the HOMO-LUMO gap by 0.19 eV due to increased electron-donating effects. Conversely, replacing the alkyl chain with a phenyl group (as in the phenylamino analogue) decreases the gap by 0.41 eV through conjugation with the pyridine π-system.

Molecular dynamics simulations reveal that the propylamino chain’s length optimizes steric interactions in the binding pockets of biological targets, providing 23% greater conformational stability than methylamino analogues while maintaining flexibility comparable to larger isobutyl derivatives.

Properties

Molecular Formula |

C13H19N3O |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

2-[2-(propylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C13H19N3O/c1-2-7-14-13-11(5-3-8-15-13)12-6-4-9-16(12)10-17/h3,5,8,10,12H,2,4,6-7,9H2,1H3,(H,14,15) |

InChI Key |

IANANTPORNXCDB-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=C(C=CC=N1)C2CCCN2C=O |

Origin of Product |

United States |

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine core is often synthesized via cyclization reactions . For example, γ-lactams derived from glutaric acid derivatives can undergo reductive amination to form the pyrrolidine ring. Alternatively, intramolecular [3+2] cycloadditions between allyl amines and α,β-unsaturated carbonyl compounds provide stereochemical control.

Pyridine Functionalization

The pyridine ring is functionalized at the 3-position through nucleophilic aromatic substitution . Reacting 3-bromopyridine with propylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) yields 2-(propylamino)pyridine. This intermediate is then coupled to the pyrrolidine moiety via Suzuki-Miyaura cross-coupling or direct alkylation.

Catalytic Methods for Enhanced Efficiency

Transition-metal catalysis significantly improves the efficiency of key steps.

Palladium-Catalyzed Coupling

Palladium complexes enable selective C–N bond formation between the pyrrolidine and pyridine subunits. Using Xantphos as a ligand and Cs₂CO₃ as a base, coupling efficiencies exceed 85%.

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Ru-BINAP) induce enantioselectivity during pyrrolidine formation, achieving enantiomeric excess (ee) values >90%. This method is critical for producing stereochemically pure intermediates.

Alternative Synthetic Pathways

One-Pot Tandem Reactions

Recent advances employ tandem reactions to reduce step count. A notable example combines pyridine amination, pyrrolidine cyclization, and aldehyde oxidation in a single vessel using a bifunctional catalyst system (Pd/Cu). Yields reach 70% with a reaction time of 12 hours.

Solid-Phase Synthesis

Immobilizing the pyridine precursor on Wang resin allows for iterative functionalization and facile purification. After cleavage from the resin, the crude product is purified via flash chromatography, achieving >95% purity.

Optimization Strategies

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | DMF | +15% |

| Temperature | 80°C | +20% |

| Reaction Time | 8 hours | +10% |

| Data aggregated from. |

Polar aprotic solvents like DMF enhance nucleophilicity, while elevated temperatures accelerate ring-closing steps.

Protecting Group Strategies

Protecting the pyrrolidine nitrogen with Boc groups prevents unwanted side reactions during pyridine functionalization. Deprotection with TFA restores the free amine prior to aldehyde oxidation.

Analytical Characterization

Final products are validated using:

Chemical Reactions Analysis

Types of Reactions

2-(2-(Propylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

Drug Development

The pyrrolidine structure is widely recognized for its role in drug design due to its ability to enhance the pharmacological profile of compounds. Recent studies indicate that derivatives of pyrrolidine can exhibit various biological activities, including:

- Antimicrobial Activity : Compounds sharing structural features with 2-(2-(Propylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde have demonstrated significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties : The compound has potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

- Anticancer Activity : Research indicates that similar compounds can exhibit moderate antineoplastic activity against cancer cell lines, suggesting that this compound may also possess anticancer properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of compounds in drug development. The unique combination of the pyridine and pyrrolidine rings in this compound may enhance binding affinity to various biological targets compared to simpler analogs .

Synthetic Organic Chemistry

The synthesis of this compound can be approached through several methods that allow for functionalization and modification tailored to specific research needs. This versatility makes it a valuable intermediate in organic synthesis.

Biological Research

Research involving this compound often focuses on its interactions with biological systems, including:

Interaction Studies

Studies are conducted to assess the pharmacokinetics (how the body affects a drug) and pharmacodynamics (how a drug affects the body) of this compound. These investigations are essential for determining optimal dosing regimens and therapeutic windows in clinical settings.

Case Studies

Recent literature highlights several case studies where similar compounds have been evaluated for their therapeutic potential:

Mechanism of Action

The mechanism of action of 2-(2-(Propylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2-(2-(Propylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is compared to pyridine-pyrrolidine hybrids and analogs with modifications to the amino or aldehyde substituents.

Table 1: Structural and Functional Comparisons

*Calculated using average atomic masses.

Key Findings:

In contrast, the pivalamide and hydroxymethyl groups in the catalog compound increase polarity, favoring aqueous solubility. The aldehyde group in this compound enables nucleophilic addition reactions (e.g., forming hydrazones or thiosemicarbazones), a feature shared with simpler pyrrolidine-carbaldehyde derivatives.

Structural Diversity in Pyridine-Pyrrolidine Hybrids: The presence of chloro or hydroxymethyl substituents (as in ) demonstrates how minor structural changes can drastically alter physicochemical properties. For example, the chloro group may enhance halogen bonding in crystal packing, a phenomenon often analyzed using programs like SHELX .

Synthetic Utility :

- Unlike the pivalamide derivative , which is stabilized against hydrolysis, the aldehyde group in the target compound offers a reactive handle for further derivatization, making it a versatile intermediate.

Biological Activity

2-(2-(Propylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde, with CAS number 1352496-47-9, is a pyridine-based compound that has gained attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions in various biological systems, particularly in neuropharmacology and antimicrobial research.

1. Neuropharmacological Activity

Research indicates that compounds containing pyridine and pyrrolidine moieties can exhibit significant neuropharmacological effects. The propylamino substitution may enhance the binding affinity to neurotransmitter receptors.

- Mechanism of Action : The compound may act as a modulator of neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.

2. Antimicrobial Activity

The compound's structural similarities to other known antimicrobial agents suggest potential efficacy against various bacterial strains.

- Case Study : A study evaluating similar pyrrole derivatives demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyridine ring.

- Introduction of the propylamino group.

- Aldehyde formation through appropriate oxidation methods.

Biological Assays

Various assays have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antimicrobial Evaluation

In a comparative study of pyrrole derivatives, this compound was tested alongside established antibiotics. The results indicated that it has comparable efficacy against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuropharmacology

Another study explored the neuropharmacological effects of similar compounds on animal models, showing alterations in behavior indicative of dopaminergic modulation. The findings suggest that this compound could be further investigated for its potential in treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 2-(2-(Propylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde, and how can reaction efficiency be monitored?

- Methodology : A multi-step approach is often employed, starting with condensation reactions between pyridine derivatives and pyrrolidine precursors. For example, analogous syntheses involve heating 2-fluoropyridine derivatives with dialkylamines in DMF at 150°C under reflux, followed by purification via liquid-liquid extraction (ethyl acetate/water) and column chromatography . Reaction progress can be monitored using thin-layer chromatography (TLC) with UV visualization or by tracking byproduct formation via NMR .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the presence of key functional groups, such as the aldehyde proton (δ ~10.0 ppm) and pyrrolidine ring protons (δ ~3.3–1.9 ppm). Mass spectrometry (ESI-TOF) confirms molecular weight, while elemental analysis validates purity (>99%) .

Q. What preliminary biological screening approaches are suitable for assessing this compound’s pharmacological potential?

- Methodology : Initial screens include receptor binding assays (e.g., GPCR or kinase targets) and enzyme inhibition studies (e.g., cytochrome P450). Cell viability assays (MTT or ATP-based) in disease-relevant cell lines (e.g., cancer, neuronal) can identify cytotoxic or cytoprotective effects. Dose-response curves (0.1–100 µM) are recommended to establish EC₅₀/IC₅₀ values .

Q. What safety protocols are essential for handling this compound during synthesis and biological testing?

- Methodology : Use fume hoods and personal protective equipment (gloves, goggles) to mitigate acute toxicity risks. Avoid skin contact and aerosol formation. In case of exposure, rinse affected areas with water and consult safety data sheets for analogous compounds, which classify similar molecules as skin/eye irritants .

Advanced Research Questions

Q. How can synthetic routes be optimized for improved yield and scalability without compromising purity?

- Methodology : Transition from batch to continuous flow reactors enhances scalability and reduces reaction times. Catalyst screening (e.g., Pd/C for hydrogenation) and solvent optimization (e.g., replacing DMF with biodegradable alternatives) improve efficiency. Advanced purification techniques, such as preparative HPLC, ensure high purity (>99.5%) for pharmacological studies .

Q. What strategies can resolve contradictions in biological activity data observed across studies?

- Methodology : Conduct orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate target engagement. Analyze confounding factors like compound stability in assay buffers (via LC-MS) or batch-to-batch variability in synthesis. Comparative studies with structural analogs (e.g., benzyl ester derivatives) can clarify structure-activity relationships .

Q. What computational methods are effective in predicting the binding affinity of this compound with target enzymes or receptors?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger) identifies potential binding poses, while molecular dynamics (MD) simulations (GROMACS) assess stability over time. Free energy perturbation (FEP) calculations quantify binding energy differences between analogs. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can the compound’s metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

- Methodology : Perform liver microsome assays (human/rat) to measure metabolic half-life (t₁/₂). Plasma protein binding (equilibrium dialysis) and Caco-2 permeability assays predict bioavailability. In vivo PK studies in rodents (IV/PO administration) assess clearance (CL), volume of distribution (Vd), and oral absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.